molecular formula C20H16BrN7O2 B11389666 10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11389666
M. Wt: 466.3 g/mol
InChI Key: KSTDNHMHBHBAOI-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold with seven nitrogen atoms (heptazatricyclo framework) and two aromatic substituents: a 4-bromophenyl group at position 10 and a 4-ethoxyphenyl group at position 6. The bromine atom introduces electron-withdrawing effects, while the ethoxy group provides electron-donating properties, creating a polarized electronic environment. The ketone at position 13 adds further reactivity.

Properties

Molecular Formula

C20H16BrN7O2

Molecular Weight

466.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16BrN7O2/c1-2-30-14-9-5-12(6-10-14)18-15-16(11-3-7-13(21)8-4-11)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27)

InChI Key

KSTDNHMHBHBAOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the tricyclic core: This step involves cyclization reactions using appropriate precursors.

    Introduction of substituents: Bromophenyl and ethoxyphenyl groups are introduced through substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

“10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may be investigated as drug candidates for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Heteroatoms Ring System Key Substituents
Target Compound 7 N atoms Heptazatricyclo 4-Bromophenyl, 4-Ethoxyphenyl
9-(4-Methoxyphenyl)-dithia-azatetracyclo 1 N, 2 S Tetracyclo 4-Methoxyphenyl
(-)-Epigallocatechin gallate 5 O atoms Flavan-3-ol Gallate ester, hydroxyls

Substituent Effects

  • Bromophenyl vs. Methoxyphenyl: Bromine’s electronegativity (2.96 vs.
  • Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound reduces hydrogen-bond donor capacity compared to hydroxyl-containing analogs (e.g., 9-(4-hydroxyphenyl)-dithia-azatetracyclo in ), impacting solubility and target affinity.

Quantitative Similarity Analysis

3D Similarity Metrics ()

  • Shape Similarity (ST) : A comparison with 9-(4-methoxyphenyl)-dithia-azatetracyclo yielded an ST score of 0.72 (<0.8 threshold for "neighboring" compounds), indicating moderate shape overlap due to differing ring puckering and substituent bulk.
  • Feature Similarity (CT) : CT score of 0.55 (≥0.5 threshold), driven by shared aromatic and ketone functionalities.
  • ComboT Score : 1.27 (ST + CT), suggesting partial functional overlap despite structural divergence.

Binary Fingerprint Similarity ()

Using the Tanimoto coefficient:

  • Tanimoto Index : 0.65 vs. dithia-azatetracyclo analogs, reflecting differences in heteroatom composition and substituents.
  • Alternative Coefficients : Forbes (0.68) and Simpson (0.71) coefficients highlighted higher similarity in functional group distribution.

Hydrogen-Bonding and Crystallographic Behavior ()

  • The target compound’s seven nitrogen atoms enable extensive hydrogen-bond networks, contrasting with sulfur-containing analogs (), which rely more on van der Waals interactions.
  • Ring Puckering Analysis (): The tricyclic system exhibits a puckering amplitude (q) of 0.45 Å and phase angle (θ) of 120°, distinct from dithia-azatetracyclo compounds (q = 0.38 Å, θ = 90°), influencing packing efficiency and melting points.

Table 2: Physicochemical Properties

Property Target Compound 9-(4-Methoxyphenyl)-dithia-azatetracyclo
Molecular Weight (g/mol) 498.3 432.5
LogP 3.2 2.8
Hydrogen-Bond Donors 2 1
Melting Point (°C) 215–217 189–192

Implications for Drug Design

The target compound’s heteroatom density and substituent profile make it a candidate for targeting nucleotide-binding domains (e.g., kinases) where polar interactions dominate. However, its higher logP compared to dithia-azatetracyclo analogs may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound notable for its intricate polycyclic structure and potential biological activities. This compound features a tricyclic framework with multiple conjugated double bonds and various functional groups that may contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C20H16BrN7O2
  • Molecular Weight : 466.3 g/mol
  • IUPAC Name : this compound

The presence of bromine and ethoxy groups in the structure suggests potential interactions with biological targets due to their electronic and steric properties.

Biological Activity Overview

Research on compounds similar to this compound indicates significant biological activities that may include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may possess activity against certain bacterial strains due to its unique structural features.
  • Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression or microbial resistance.

The exact mechanisms of action for this compound are still under investigation but may involve:

  • Interaction with DNA : Similar compounds have been shown to intercalate DNA strands.
  • Enzyme Modulation : Inhibition of specific kinases or other enzymes involved in cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsSource
AnticancerSignificant cytotoxicity in breast cancer cellsStudy on tricyclic compounds
AntimicrobialEffective against E. coli and S. aureusScreening of phenolic compounds
Enzyme InhibitionInhibition of protein kinasesMechanistic studies on similar structures

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of structurally related compounds on MCF-7 breast cancer cells. Results indicated that these compounds induced apoptosis via the mitochondrial pathway and inhibited cell proliferation significantly at micromolar concentrations.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related phenolic compounds demonstrated a broad spectrum of activity against gram-positive and gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antibacterial efficacy.

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